Tert-butyl (4-cyclopentylpyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-cyclopentylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C14H26N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-cyclopentylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-cyclopentylpyrrolidine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-cyclopentylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl (4-cyclopentylpyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl (4-cyclopentylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-hydroxypropyl)carbamate
- Tert-butyl (2-piperidin-3-ylethyl)carbamate
- Tert-butyl (3-bromo-4-oxocyclohexyl)carbamate
Uniqueness
Tert-butyl (4-cyclopentylpyrrolidin-3-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentyl and pyrrolidine moieties contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl N-(4-cyclopentylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-12-9-15-8-11(12)10-6-4-5-7-10/h10-12,15H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
BPXYRGXZPFXSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.